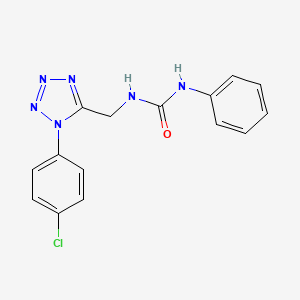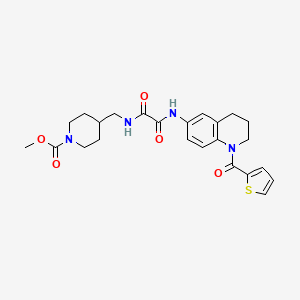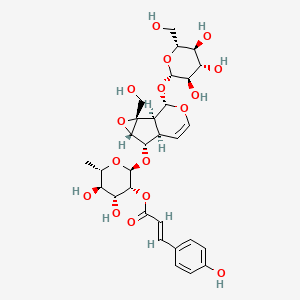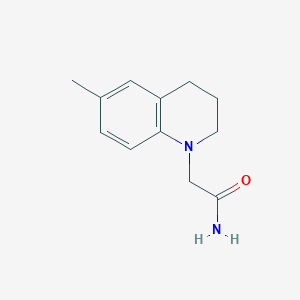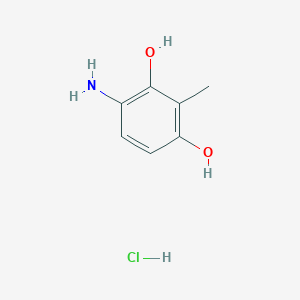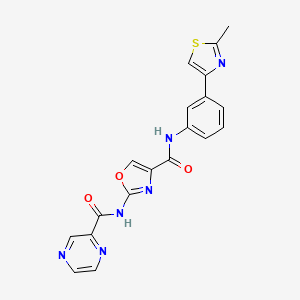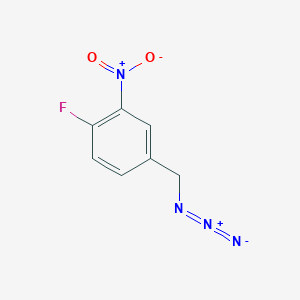
4-(Azidomethyl)-1-fluoro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azides are a class of chemical compounds characterized by the presence of an azide functional group (N3). They are used in a variety of applications, including the synthesis of pharmaceuticals and the production of high-energy materials . One such azide, 5-[4’-(Azidomethyl)[1,1’-biphenyl]-2-yl]-2H-tetrazole, has been identified as an impurity in certain pharmaceutical substances .
Synthesis Analysis
Azides can be synthesized through various methods. For instance, azide-modified nucleosides, which are important building blocks for RNA and DNA functionalization, can be prepared through click chemistry based on azide-alkyne cycloaddition .Molecular Structure Analysis
The molecular structure of azides can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis
Azides are known for their exceptional reactivity. They can undergo a variety of reactions, including the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Azidomethyl)-1-fluoro-2-nitrobenzene, focusing on six unique applications:
Synthesis of Heterocycles
4-(Azidomethyl)-1-fluoro-2-nitrobenzene is a valuable precursor in the synthesis of various heterocyclic compounds. The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These heterocycles are crucial in medicinal chemistry for developing new pharmaceuticals due to their diverse biological activities .
Material Sciences
In material sciences, 4-(Azidomethyl)-1-fluoro-2-nitrobenzene is used as a cross-linking agent. The azide group can generate nitrenes upon thermal or photochemical activation, which can then react with polymers to form cross-linked networks. This process enhances the mechanical properties and thermal stability of materials, making them suitable for applications in coatings, adhesives, and high-performance composites .
Bioconjugation
The azide group in 4-(Azidomethyl)-1-fluoro-2-nitrobenzene is highly reactive and can be used in bioconjugation techniques. It can react with alkyne-functionalized biomolecules through click chemistry to form stable triazole linkages. This application is essential in developing bioconjugates for imaging, drug delivery, and diagnostic purposes .
Electrochemical Sensors
4-(Azidomethyl)-1-fluoro-2-nitrobenzene can be used to modify electrode surfaces in the development of electrochemical sensors. The azide group can be attached to various functional groups, enhancing the sensitivity and selectivity of the sensors. These modified electrodes are used in detecting biological molecules, environmental pollutants, and other analytes .
Photochemical Reactions
The azide group in 4-(Azidomethyl)-1-fluoro-2-nitrobenzene can undergo photochemical reactions to generate nitrenes, which are highly reactive intermediates. These nitrenes can insert into C-H bonds, leading to the formation of new C-N bonds. This property is exploited in organic synthesis to create complex molecules with high precision .
Medicinal Chemistry
In medicinal chemistry, 4-(Azidomethyl)-1-fluoro-2-nitrobenzene is used to develop new drug candidates. The azide group can be transformed into various functional groups, allowing the synthesis of diverse chemical libraries. These compounds can then be screened for biological activity, aiding in the discovery of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of azides is largely dependent on their specific structure and the context in which they are used. For instance, in material sciences, azides can release nitrogen by thermal activation or photolysis, producing highly reactive nitrenes that are efficient in polymer crosslinking .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(azidomethyl)-1-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O2/c8-6-2-1-5(4-10-11-9)3-7(6)12(13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGIEDQLKMDZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=[N+]=[N-])[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-1-fluoro-2-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

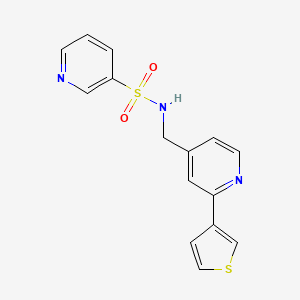
![1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2492863.png)
![Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2492864.png)
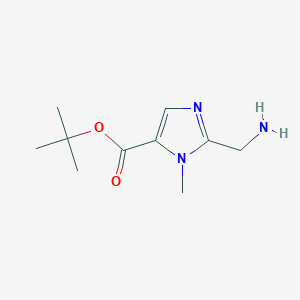
![1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2492868.png)
